Methyl isoxazole-3-carboxylate

Description

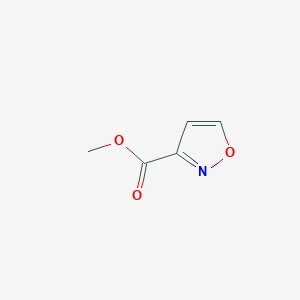

Structure

3D Structure

Properties

IUPAC Name |

methyl 1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-8-5(7)4-2-3-9-6-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELORUTWNZRKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25742-68-1 | |

| Record name | methyl 1,2-oxazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Isoxazole-3-carboxylate: Properties, Reactivity, and Applications

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electronegative heteroatoms, impart a delicate balance of aromatic stability and controlled reactivity. This duality makes isoxazole derivatives exceptionally versatile building blocks for constructing complex molecular architectures with diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3]

This technical guide focuses on a particularly valuable synthon: Methyl isoxazole-3-carboxylate . While the parent name is structurally ambiguous, this document will center on the well-characterized and widely utilized Methyl 5-methylisoxazole-3-carboxylate (1) . We will delve into its physicochemical properties, explore its synthesis, dissect its core chemical reactivity, and showcase its pivotal role as an intermediate in the development of novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

PART 1: Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of a chemical entity are foundational to its application in research and development. These characteristics dictate solubility, reactivity, and the means of characterization.

Core Physical Properties

The properties of Methyl 5-methylisoxazole-3-carboxylate and its immediate synthetic precursor, 5-methylisoxazole-3-carboxylic acid, are summarized below. This data is critical for reaction setup, purification, and material handling.

| Property | Methyl 5-methylisoxazole-3-carboxylate (1) | 5-Methylisoxazole-3-carboxylic Acid (2) | Reference(s) |

| CAS Number | 19788-35-3 | 3405-77-4 | [4][5][6] |

| Molecular Formula | C₆H₇NO₃ | C₅H₅NO₃ | [4][6] |

| Molecular Weight | 141.12 g/mol | 127.10 g/mol | [4] |

| Appearance | Not specified (typically liquid or low-melting solid) | White to pale yellow solid/powder | [1][6] |

| Melting Point | Not available | 106-110 °C | [6] |

| IUPAC Name | methyl 5-methyl-1,2-oxazole-3-carboxylate | 5-methyl-1,2-oxazole-3-carboxylic acid | [4] |

Spectroscopic Signature

Structural elucidation relies on spectroscopic analysis. The following data represents the expected spectral characteristics for the 5-methylisoxazole scaffold.

| Spectroscopy | 5-Methylisoxazole-3-carboxylic Acid (2) | Reference(s) |

| ¹H NMR (in MeOD) | δ 11.0 (s, 1H, COOH), δ 6.40 (s, 1H, isoxazole-H), δ 2.36 (s, 3H, CH₃) | [7] |

| ¹³C NMR (in MeOD) | δ 169.5 (C=O), δ 168.3 (C5-isoxazole), δ 150.0 (C3-isoxazole), δ 100.5 (C4-isoxazole), δ 12.4 (CH₃) | [7] |

| IR (KBr, cm⁻¹) | 1718 (C=O), 1652 (C=C), 1538 (N-O) | [7] |

| Mass Spec (EIMS) | m/z (%) 127 (M+) | [7] |

Note: Spectroscopic data for the methyl ester (1) is available in databases but detailed assignments in peer-reviewed literature are more commonly found for the carboxylic acid derivative (2).

PART 2: Synthesis and Chemical Reactivity

The utility of Methyl 5-methylisoxazole-3-carboxylate stems from its accessible synthesis and the predictable reactivity of both the ester functional group and the isoxazole core.

Core Synthesis: 1,3-Dipolar Cycloaddition

The most robust and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (a dipolarophile).[8][9][10] This reaction, a cornerstone of "click chemistry," allows for the regioselective synthesis of highly functionalized isoxazoles.[10]

The general mechanism involves the in situ generation of a nitrile oxide from an oxime, which then reacts in a concerted pericyclic fashion with the alkyne.

Caption: General [3+2] cycloaddition for isoxazole synthesis.

Experimental Protocol: One-Pot Synthesis of 5-Methylisoxazole-3-carboxamide

A highly efficient, one-pot synthesis starting from inexpensive commodity chemicals has been patented, which proceeds through the methyl ester intermediate. This method avoids the isolation of intermediates, making it attractive for large-scale production.[11]

Causality: The process begins with a Claisen condensation between dimethyl oxalate and acetone, driven by a strong base (sodium methoxide), to form a key diketoester intermediate. This intermediate is not isolated but is immediately reacted with a hydroxylamine salt. The hydroxylamine cyclizes with the diketone, forming the stable isoxazole ring. Finally, direct amidation with ammonia gas converts the in situ formed methyl ester into the desired amide.

Step-by-Step Methodology:

-

Condensation: To a stirred solution of sodium methoxide (e.g., 1.2-2.0 molar equivalents) in methanol at 0-10 °C, slowly add a mixture of dimethyl oxalate (1.0 eq) and acetone (1.0-1.5 eq).

-

Reaction: Maintain the temperature and allow the condensation to proceed for 2-3 hours.

-

Cyclization: After cooling, carefully neutralize the reaction mixture with an acid (e.g., sulfuric acid) to a pH of 4-5. Add a hydroxylamine salt (e.g., hydroxylamine hydrochloride, 1.0-1.5 eq).

-

Heating: Heat the mixture to reflux and maintain for 6-8 hours to drive the cyclization and dehydration, forming the isoxazole ring.

-

Amidation: Cool the reaction mixture to 10-25 °C and introduce ammonia gas until the solution is saturated to convert the methyl ester to the carboxamide.

-

Workup: Remove the solvent under reduced pressure. Add water to the residue and heat to dissolve the product. Cool to precipitate the final product, which can be isolated by filtration, washed, and dried.

Key Chemical Transformations

The true synthetic power of Methyl 5-methylisoxazole-3-carboxylate lies in its subsequent transformations.

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and high-yielding reaction, typically achieved under basic conditions. The resulting carboxylic acid is a versatile intermediate for amide bond formation.

Caption: Saponification of the methyl ester to the carboxylic acid.

Experimental Protocol: Saponification [12]

-

Setup: Dissolve Methyl 3-methylisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) dropwise. Stir the reaction mixture at room temperature for 18-20 hours.

-

Quenching: Transfer the mixture to a separatory funnel and acidify to pH 2 with 1N hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid as a white solid.

The synthesis of carboxamides is a critical transformation, as this functional group is prevalent in many pharmaceuticals. The most common method involves converting the carboxylic acid to an acid chloride, followed by reaction with a desired amine.

Experimental Protocol: Amide Formation via Acid Chloride [7]

-

Acid Chloride Formation: To a solution of 5-methylisoxazole-3-carboxylic acid (1.0 eq) in a suitable solvent, add thionyl chloride (SOCl₂) and a catalytic amount of pyridine at 0 °C. Stir the reaction at room temperature until the conversion is complete. Remove excess SOCl₂ under vacuum.

-

Amine Coupling: Dissolve the crude acid chloride in an appropriate solvent and add the desired primary or secondary amine (1.0-1.2 eq).

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Workup: Perform a standard aqueous workup to remove salts and isolate the amide product, which can be further purified by crystallization or chromatography.

A key feature of the isoxazole ring is the susceptibility of the weak N-O bond to reductive cleavage. This reaction provides a powerful method to unmask a β-enaminone functionality, a valuable synthetic intermediate. Catalytic hydrogenation is a common method to achieve this transformation.[13][14]

Causality: The palladium catalyst facilitates the addition of hydrogen across the N-O bond, leading to its scission. The resulting intermediate rapidly tautomerizes to the more stable β-enaminone product. This reaction is a domino process that can be highly selective.[14]

Caption: Reductive cleavage of the isoxazole ring.

Experimental Protocol: Hydrogenation [13]

-

Setup: Prepare a suspension of the isoxazole ester (1.0 eq) and 10 mol% palladium on charcoal in ethanol.

-

Reaction: Stir the suspension at ambient temperature under a hydrogen atmosphere (typically 1 atm, balloon).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude β-enaminone product, which can be purified by chromatography.

PART 3: Applications in Drug Discovery

The Methyl isoxazole-3-carboxylate scaffold is a cornerstone for the synthesis of bioactive molecules. Its derivatives have been extensively explored as anti-tubercular, anti-inflammatory, and immunosuppressive agents.

Caption: Synthetic workflow from core intermediate to drug candidates.

Case Study 1: Antitubercular Agents

Tuberculosis remains a major global health threat, and new drugs are urgently needed. Research has shown that 5-methylisoxazole-3-carboxamide derivatives are a promising class of antitubercular agents.[7] By synthesizing a library of amides from 5-methylisoxazole-3-carbonyl chloride and various aromatic amines, researchers identified compounds with significant activity against Mycobacterium tuberculosis H37Rv, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 3.125 µM.[7]

Case Study 2: Anti-inflammatory Drugs and the Importance of Isomeric Scaffolds

The immunosuppressive drug Leflunomide is a derivative of the isomeric 5-methylisoxazole-4 -carboxamide scaffold.[15][16][17] Upon metabolism, the isoxazole ring of Leflunomide opens to form its active metabolite, teriflunomide, which inhibits pyrimidine synthesis.[16] However, this ring-opening is also linked to potential liver toxicity and teratogenicity.[16]

Intriguingly, comparative studies have shown that the 5-methylisoxazole-3 -carboxamide scaffold (derived from the subject of this guide) has a different metabolic fate. The N-O bond is more stable, and metabolism primarily occurs via cleavage of the amide bond.[16] Compounds based on this 3-carboxamide scaffold do not inhibit the same enzymes as Leflunomide but still retain significant anti-inflammatory and anti-arthritic effects with reduced acute toxicity and a potentially liver-protective profile.[16] This highlights a crucial principle in drug design: subtle changes in the core scaffold, such as the position of the carboxamide group from C4 to C3, can dramatically alter the metabolic pathway and safety profile of a drug candidate.

PART 4: Safety and Handling

As with all laboratory chemicals, proper handling of Methyl isoxazole-3-carboxylate and its derivatives is essential. Isoxazoles are generally stable but should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[18][19]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or mists.[18][19]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[20]

-

Incompatibilities: Keep away from strong oxidizing agents.[20]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) for the material before use.

Conclusion

Methyl 5-methylisoxazole-3-carboxylate is more than a simple chemical intermediate; it is a versatile and powerful tool in the hands of synthetic and medicinal chemists. Its straightforward synthesis via robust cycloaddition chemistry, coupled with the predictable and differential reactivity of its ester group and isoxazole core, provides access to a vast chemical space. From the development of novel antitubercular agents to the exploration of safer anti-inflammatory drugs, this scaffold demonstrates the profound impact that fundamental heterocyclic chemistry has on the advancement of pharmaceutical sciences. A thorough understanding of its properties, as outlined in this guide, is essential for unlocking its full potential in the next generation of chemical innovation.

References

- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (2025). Benchchem.

-

Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (2015). PMC - NIH. [Link]

-

Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2017). ResearchGate. [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry. [Link]

-

tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. (2024). MDPI. [Link]

- Process for synthesizing 5-methyl-isoxazole-3-carboxamide.

-

Ring-Opening Fluorination of Isoxazoles. (2022). Organic Letters - ACS Publications. [Link]

-

Ring-Opening Fluorination of Isoxazoles. (2022). PubMed. [Link]

-

Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. (2015). ResearchGate. [Link]

-

Methyl 5-methylisoxazole-3-carboxylate. PubChem - NIH. [Link]

-

Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. (2019). ResearchGate. [Link]

-

An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2014). PMC - NIH. [Link]

- A method for synthesizing leflunomide.

-

Ring expansion of isoxazole and isothiazole derivatives. (2023). ResearchGate. [Link]

-

Understanding the Chemical Properties of 5-Methylisoxazole-3-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses Procedure. [Link]

-

Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. PubMed. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (2024). MDPI. [Link]

- Preparation method of 3-amino-5-methyl isoxazole.

-

Isoxazole. Wikipedia. [Link]

- Method for synthesizing leflunomide.

-

Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. (2016). PMC - NIH. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PMC - NIH. [Link]

-

3-Methylisoxazole-4-carboxylic Acid. Axios Research. [Link]

- 5-methyl-3-isoxazole carboxylic acid hydrazides.

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]

-

Methyl 5-methylisoxazole-3-carboxylate. SIELC Technologies. [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-methylisoxazole-3-carboxylate | SIELC Technologies [sielc.com]

- 6. 5-メチルイソオキサゾール-3-カルボン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 11. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

- 12. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]

- 16. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

A Technical Guide to Theoretical and Computational Studies of the Isoxazole Ring System

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role in a wide array of approved therapeutics.[1][2][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the isoxazole ring system. It is designed for researchers and drug development professionals, offering both foundational theory and practical, field-proven insights into the application of computational chemistry. We will explore the electronic structure and reactivity of isoxazoles through the lens of quantum mechanics, detail standardized computational workflows for property prediction, and present case studies demonstrating the power of these methods in modern drug discovery.

The Privileged Scaffold: An Introduction to the Isoxazole Ring

The isoxazole nucleus is a recurring motif in a multitude of biologically active compounds, including well-known drugs such as the antibacterial agent Sulfamethoxazole, the COX-2 inhibitor Valdecoxib, and the immunosuppressant Leflunomide.[4][5] The inclusion of the isoxazole ring can confer favorable pharmacokinetic profiles, including improved metabolic stability and bioactivity.[1] This has made it a "privileged scaffold" in drug design, a core structure that provides a versatile framework for developing novel therapeutic agents against a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[1][6][7][8]

The power of modern computational chemistry lies in its ability to deconstruct the properties of such scaffolds at the electronic level. By simulating molecular behavior, we can predict reactivity, understand drug-target interactions, and rationally design next-generation molecules with enhanced efficacy and safety profiles. This guide will bridge the gap between theoretical concepts and their practical application in the study of isoxazoles.

Theoretical Framework: Unveiling the Electronic Landscape

A deep understanding of a molecule's behavior begins with its electronic structure. For isoxazole, key questions revolve around its aromaticity, the nature of the weak N-O bond, and the resulting reactivity patterns. Computational methods provide the tools to answer these questions with high fidelity.

Electronic Structure and Aromaticity

Isoxazole is an aromatic compound.[2][3] Its aromaticity arises from a cyclic, planar arrangement of atoms with a continuous system of overlapping p-orbitals containing 6 π-electrons, satisfying Hückel's rule (4n+2 π-electrons). The oxygen atom contributes a lone pair to the π-system, while the nitrogen, being sp2 hybridized, has its lone pair in an orbital perpendicular to the ring and thus does not participate in aromaticity.[9]

Computational chemistry allows us to quantify this property. Density Functional Theory (DFT) is a powerful and widely used method for these calculations.[5][10][11] By employing functionals like B3LYP with basis sets such as 6-311+G(d,p), researchers can calculate various electronic and structural properties.[12]

Key Computable Properties:

-

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability.[5][10] A smaller gap generally implies higher reactivity.[12]

-

Aromaticity Indices: While Hückel's rule is a good starting point, computational indices like the Nucleus-Independent Chemical Shift (NICS) provide a quantitative measure of aromaticity by calculating the magnetic shielding at the center of the ring.

Reactivity and Mechanistic Insights

The distribution of electrons in the isoxazole ring dictates its reactivity towards electrophiles and nucleophiles. The weak N-O bond is a key feature, often leading to ring-opening reactions under specific conditions, a phenomenon that has been studied in detail using ab initio dynamics simulations.[13]

Predicting Reactivity:

-

Electrostatic Potential (ESP) Maps: ESP maps are invaluable visualization tools. They map the calculated electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

-

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO (the frontier orbitals) govern reaction pathways. The HOMO indicates where the molecule is most likely to donate electrons (nucleophilic sites), while the LUMO shows where it is most likely to accept electrons (electrophilic sites). DFT calculations are routinely used to determine these orbitals.[5][12]

Theoretical studies, particularly using DFT, have been instrumental in elucidating complex reaction mechanisms, such as the Boulton-Katritzky rearrangement of acylaminoisoxazoles.[11] These studies can map out entire reaction pathways, calculate transition state energies, and determine whether a proposed mechanism is energetically feasible, guiding synthetic efforts.

A Practical Guide to Computational Methodologies

Executing meaningful computational studies requires a systematic workflow. As a Senior Application Scientist, the emphasis is on making informed, justifiable choices at each step to ensure the results are both accurate and relevant to the chemical question at hand.

Workflow for Quantum Chemical Analysis

The following protocol outlines a standard workflow for analyzing an isoxazole derivative using quantum chemical methods.

Step 1: Structure Preparation

-

Action: Build the 3D structure of the isoxazole derivative using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

-

Causality: An accurate initial 3D structure is essential. While a rough sketch is acceptable, a clean structure from a tool that understands bond angles and lengths will speed up the subsequent optimization step.

Step 2: Geometry Optimization and Frequency Analysis

-

Action: Perform a geometry optimization calculation using DFT. A common and reliable choice is the B3LYP functional with the 6-31G(d,p) basis set.[5] Follow this with a frequency calculation at the same level of theory.

-

Causality: The optimization locates the lowest energy conformation (the most stable structure) of the molecule. The frequency calculation is a self-validating step: the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 3: Electronic Property Calculation

-

Action: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties. This includes generating molecular orbitals (HOMO, LUMO) and an ESP map.

-

Causality: Calculations on the optimized, lowest-energy structure ensure that the derived electronic properties are representative of the molecule's ground state and therefore most relevant for predicting its behavior.

Step 4: Analysis and Interpretation

-

Action: Visualize the HOMO and LUMO to identify reactive sites. Analyze the ESP map to locate regions of high and low electron density. Calculate the HOMO-LUMO gap to assess overall reactivity.

-

Causality: This is where raw data is converted into chemical insight. The visual and quantitative data from Step 3 directly informs predictions about where and how the molecule will react.

Caption: Workflow for predicting ligand-protein interactions via molecular docking.

Case Study: Isoxazoles in Cancer Therapy Research

The versatility of the isoxazole scaffold is evident in its widespread investigation for cancer therapy. [6][14]Computational studies are central to this research, from initial hit identification to lead optimization.

For instance, numerous studies have designed and synthesized novel isoxazole derivatives and evaluated them as potential anticancer agents. [15][16]A common approach involves using molecular docking to predict how these compounds might bind to key cancer targets, such as the Estrogen Receptor α (ERα) in breast cancer or STAT3 proteins. [16][17][18] Example Data Presentation:

In a hypothetical study screening isoxazole derivatives against ERα, docking results could be summarized as follows:

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Isoxazole-A | -9.8 | Arg394, Glu353, His524 | Antagonist |

| Isoxazole-B | -9.5 | Arg394, Glu353, Phe404 | Antagonist |

| Isoxazole-C | -7.2 | Thr347, Leu384 | Weak Antagonist |

| Raloxifene (Std) | -10.1 | Arg394, Glu353, His524 | Antagonist |

This tabular format allows for rapid comparison of binding affinities and interaction patterns. The "Key Interacting Residues" column is crucial, as similarity in interactions with a known standard (like Raloxifene) provides confidence in the predicted binding mode. [16] Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often performed alongside docking studies. [1]Tools like SwissADME can predict properties like drug-likeness (e.g., Lipinski's Rule of Five) and potential toxicity, helping to prioritize candidates for synthesis and in vitro testing. [1][16]

Conclusion and Future Perspectives

Theoretical and computational studies have become indispensable in the exploration of the isoxazole ring system. Quantum chemical calculations provide fundamental insights into electronic structure and reactivity, guiding synthetic chemists in their endeavors. In parallel, methods like molecular docking and molecular dynamics simulations have accelerated the drug discovery process, enabling the rational design of potent and selective therapeutic agents. [19] The future will likely see an even deeper integration of these methods with artificial intelligence and machine learning to screen vast virtual libraries of isoxazole derivatives and to build more accurate predictive models for both biological activity and pharmacokinetic properties. As computational power increases and algorithms become more sophisticated, the journey from a theoretical concept to a life-saving isoxazole-based drug will continue to become more efficient and precise.

References

-

Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. (n.d.). International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Molecular Docking Study of Isoxazole Indole Derivatives (B2A2 Series) as Promising Selective Estrogen Receptor Modulators & Anticancer Drugs. (2023). PubMed. Available at: [Link]

-

Ali, U., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. Available at: [Link]

-

Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health. Available at: [Link]

-

DFT STUDIES OF OXAZOLE DERIVATIVE. (n.d.). IJARIIE. Available at: [Link]

-

Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents. (n.d.). Connect Journals. Available at: [Link]

-

Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement. (2009). PubMed. Available at: [Link]

-

Theoretical study of Isoxazoles and their derivatives for evaluating its pharmaceutical properties with density functional theory. (2020). Semantic Scholar. Available at: [Link]

-

Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. (n.d.). PubMed. Available at: [Link]

-

Isoxazole–Containing drugs with various pharmacological activities. (n.d.). ResearchGate. Available at: [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). MDPI. Available at: [Link]

-

Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020). The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC - National Institutes of Health. Available at: [Link]

-

DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology. (2022). ResearchGate. Available at: [Link]

-

Examples of isoxazole-containing drugs. (n.d.). ResearchGate. Available at: [Link]

-

Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024). PubMed. Available at: [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI. Available at: [Link]

-

5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (n.d.). PMC - National Institutes of Health. Available at: [Link]

-

Is Isoxazole Aromatic. (2022). YouTube. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). WJPPS. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). IP Innovative Publication. Available at: [Link]

-

An Overview of the Synthetic Routes and Pharmacological Aspects of Pyridine, Isoxazole, Thiazole, and Indole Derivatives: Polycyclic Aromatic Compounds. (n.d.). Taylor & Francis. Available at: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2023). MDPI. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. ijpca.org [ijpca.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. espublisher.com [espublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. irjweb.com [irjweb.com]

- 11. Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Molecular Docking Study of Isoxazole Indole Derivatives (B2A2 Series) as Promising Selective Estrogen Receptor Modulators & Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. connectjournals.com [connectjournals.com]

- 18. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity and Stability of the Isoxazole-3-carboxylate Functional Group

Abstract

The isoxazole-3-carboxylate moiety is a cornerstone in modern medicinal chemistry and materials science, prized for a compelling duality: its aromatic stability is juxtaposed with a selectively reactive N-O bond.[1][2] This unique characteristic makes it a versatile scaffold, enabling its use as both a stable core in bioactive molecules and a latent functional group that can be unmasked under specific physiological or chemical conditions.[1][3] This technical guide provides an in-depth analysis of the synthesis, stability, and principal reactive pathways of the isoxazole-3-carboxylate system. We will explore the causality behind its behavior under various conditions, present field-proven experimental protocols for its synthesis and transformation, and offer quantitative data to inform its application in research and drug development.

The Isoxazole-3-carboxylate Core: A Structural Overview

The isoxazole is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. The placement of a carboxylate ester at the C-3 position significantly influences the ring's electronic properties. The ester group acts as an electron-withdrawing feature, which can modulate the reactivity of the entire scaffold.

The core of its utility lies in a fundamental dichotomy:

-

Aromatic Stability: As an aromatic system, the isoxazole ring is generally robust and resistant to many common reagents, providing a stable framework for molecular design.[1]

-

Controlled Lability: The inherent weakness of the N-O bond serves as a predictable point of cleavage.[1][2] This "Achilles' heel" can be exploited for controlled ring-opening reactions, a feature highly valuable for prodrug strategies and the synthesis of complex downstream intermediates.[1]

This balance between a stable core and a reactive bond makes the isoxazole-3-carboxylate a privileged structure in the development of new chemical entities.[1][4]

Synthesis of Isoxazole-3-carboxylates

The most prevalent and versatile method for constructing the isoxazole-3-carboxylate core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne ester.[5][6][7] This reaction is highly efficient and tolerates a wide range of functional groups, allowing for the synthesis of diverse libraries of compounds.

The general workflow involves the in situ generation of a reactive nitrile oxide from a precursor, such as an aldoxime or a hydroximoyl chloride, which then rapidly undergoes cycloaddition with an alkyne.[8] Copper(I) catalysts are frequently employed to enhance the rate and regioselectivity of the cycloaddition, typically favoring the formation of the 3,5-disubstituted isoxazole.[6][8]

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Experimental Protocol: NaOH-Catalyzed Synthesis of an Isoxazole-3-carboxylate

This protocol describes the synthesis of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate, a representative example of a base-catalyzed cycloaddition-condensation.[1][9] The causality for choosing aqueous NaOH lies in its dual role: it facilitates the generation of the active nitronate species from the nitroacetate and catalyzes the subsequent cyclization and dehydration steps in a one-pot process.

Materials:

-

Ethyl nitroacetate

-

Propargyl benzoate

-

Sodium hydroxide (NaOH), 4.24 M solution

-

Ethanol and Water (as solvents)

-

Ethyl acetate, Hexane (for chromatography)

-

Silica gel

Procedure:

-

To a sealed tube, add propargyl benzoate (1.0 equiv), ethyl nitroacetate (2.5 equiv), water, and ethanol.

-

Add a catalytic amount of 4.24 M NaOH solution (0.1 equiv).

-

Seal the tube and stir the mixture vigorously at 60 °C for 16 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting alkyne is consumed.

-

After cooling to room temperature, extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[9]

Stability Profile: Defining the Boundaries of Integrity

While generally stable, the integrity of the isoxazole-3-carboxylate ring is highly dependent on its chemical environment. Understanding its stability limits is critical for drug development, particularly for predicting shelf-life and metabolic fate.

Key factors influencing stability include:

-

pH: The ring is highly susceptible to cleavage under basic conditions.[1] Studies on the drug Leflunomide, which contains an isoxazole ring, demonstrate that it is stable at acidic (pH 4.0) and neutral (pH 7.4) conditions at room temperature, but the ring opens readily at pH 10.0.[10]

-

Temperature: Elevated temperatures significantly accelerate the rate of degradation, especially in the presence of a base.[1][10] Thermal decomposition of isoxazolines has been observed at temperatures between 160–280°C.[11]

-

Enzymatic Action: In biological systems, cytochrome P450 enzymes can catalyze the metabolic cleavage of the isoxazole N-O bond, as observed in the biotransformation of Leflunomide to its active metabolite.[10]

-

Photochemical Stability: The N-O bond is photolabile. Upon UV irradiation, the isoxazole ring can undergo rearrangement, highlighting its sensitivity to light.[5][12]

Caption: Key factors influencing the stability of the isoxazole ring.

Data Presentation: pH and Temperature Stability of the Isoxazole Ring

The following data, adapted from studies on the isoxazole-containing drug Leflunomide, quantitatively illustrates the impact of pH and temperature on ring stability.[1][10]

| pH | Temperature (°C) | Half-life (t½) in hours | Stability Assessment |

| 4.0 | 25 | Stable | High |

| 7.4 | 25 | Stable | High |

| 10.0 | 25 | ~6.0 | Moderate |

| 4.0 | 37 | Stable | High |

| 7.4 | 37 | ~7.4 | Moderate |

| 10.0 | 37 | ~1.2 | Low |

Key Reactivities: A Toolkit for Chemical Transformation

The predictable reactivity of the isoxazole-3-carboxylate functional group allows it to be used as a versatile synthetic intermediate. Most transformations hinge on the cleavage of the weak N-O bond.

Reductive Ring Cleavage via Catalytic Hydrogenation

This is one of the most synthetically useful transformations of the isoxazole ring. Catalytic hydrogenation, typically using palladium on charcoal (Pd/C), cleaves the N-O bond to furnish a β-enamino-ketoester.[1] This reaction is clean, high-yielding, and provides a direct route to valuable 1,3-dicarbonyl synthons.

The choice of Pd/C is based on its high efficacy in hydrogenolysis reactions, particularly for cleaving weak heteroatom-heteroatom bonds and benzyl-like groups.[9] In some cases, this can lead to a domino reaction where multiple reductions occur in a single step.[9]

Caption: Reductive cleavage of the isoxazole ring.

Experimental Protocol: Catalytic Hydrogenation of an Ethyl Isoxazole-3-carboxylate

This protocol is based on the reductive cleavage of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate.[1][9]

Materials:

-

Ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate

-

Palladium on charcoal (10% Pd/C, 10 mol%)

-

Ethanol

-

Hydrogen (H₂) gas balloon or supply

Procedure:

-

In a round-bottom flask, prepare a suspension of the isoxazole-3-carboxylate (1.0 equiv) and 10 mol% Pd/C in ethanol.

-

Evacuate the flask and backfill with H₂ gas (this can be repeated 3 times to ensure an inert atmosphere).

-

Stir the reaction mixture vigorously at ambient temperature under an H₂ atmosphere (1 atm, typically from a balloon).

-

Monitor the reaction by TLC. The reaction is complete upon full consumption of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to afford the pure β-enamino-ketoester product.[1]

Base-Mediated Transformations

As indicated by the stability data, strong bases can induce ring cleavage. This reactivity is particularly relevant in the design of prodrugs, where an isoxazole ester can be engineered to release an active carboxylic acid metabolite under physiological (or slightly basic) conditions.[1] However, under milder basic conditions, standard saponification of the ester to the corresponding carboxylic acid occurs without affecting the isoxazole ring. The outcome is dependent on the substrate, base strength, and temperature.

Experimental Protocol: General Protocol for Base-Mediated Hydrolysis of an Isoxazole Ester

This protocol describes the saponification of the ester functionality.[1]

Materials:

-

Ethyl isoxazole-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) and Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve the isoxazole ester (1.0 equiv) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Add an aqueous solution of LiOH (1.5-2.0 equiv) dropwise.

-

Stir the mixture at room temperature and monitor the reaction by TLC. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

-

Upon completion, cool the mixture in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the isoxazole-3-carboxylic acid.[1]

Photochemical Rearrangement to Oxazoles

Under UV irradiation, isoxazoles can rearrange to their more stable oxazole isomers.[1] This transformation proceeds through a high-energy azirine intermediate and is a classic example of heterocyclic photochemistry.[5] This property is increasingly being harnessed for photoaffinity labeling and chemoproteomic studies.[13][14]

Caption: Photoisomerization of isoxazole to oxazole.

Conclusion: Harnessing the Dichotomy

The isoxazole-3-carboxylate functional group presents a fascinating and synthetically powerful dichotomy.[1] It offers the structural rigidity of an aromatic system while retaining a point of controlled weakness in its N-O bond. This balance allows chemists to use it as a stable scaffold or to strategically cleave it to access other valuable molecular architectures. A thorough understanding of its stability profile and reactivity under chemical, thermal, photochemical, and enzymatic stress is paramount for its effective deployment in the rational design of pharmaceuticals, agrochemicals, and advanced materials.[1][4][15]

References

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa1do20IsZyhGtRX0EgIFRTkqnPnLxPbOjG9z3JjTOBNHXqe93FmS5LaF5-IkWMreNkV0pSokpn1t4CJttdile8AbQbsNmfyvycPSquHAVnj43S1b-yc_VuJfOOznfzakH4DvmUKBxE45m45s27b-k]

- The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuXuop0CJygBQAYPzGcVQ2gnfxReUm2t0ibV7v9NPZN8yThh2RpM2zUDknqJgpsmEANJz52X6z1fl1AmHSBAX3bjR9TZYs40PlPXDNhi7SjtDu69NbgDI_xxFVWT9w_svDHawRHyXrUJRpkLbby5dPpFxeSlh9X1r1xzzJvMavQOVQQD835p0Lzi4wGxw5N-tUcnj47plA5IHIFfAcZhvF1DNIsP5fX2mR3vTq7CHOU1fkp4ZUbiI9l0SX5RpTFgKK1bISGCM=]

- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (Source: NIH) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVf8aiAjh-m07DiW8WLYTzcgDFUMDLlMqKg0RrYwlOGfuPa1RccPJnHKfD5ycMyiFGH27p_7RXj4q3ncEkxGGcSkFC5TWRG-VGzVDE6jG7UMLxTxZMztV-3r3pAfWDR7XhIp-W2jZ9jqyHBw==]

- Trinitromethyl-Functionalized Isoxazole: Achieving the Low Melting Point and Novel Thermal Stability. (Source: ACS Publications) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUJyuz5PQgTvVp_OwJbaawxonV00DKXy3Rpw2Wp3DIq5agz4lh1j76zPRwvy32Ad0YlH693oCl6-FkrYQrPIR7clcJlnhiG9gCBBGlYXDnEJU__25XTo0kGiB_g8WGppl30BaX2m8URmQjSudVbcI=]

- Mechanism of 1,3-dipolar cycloaddition reaction. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJ9vEtYW_jJ0xD6zbLnV2OdzN5f63bKQGPjGd5Oja48oKpxFHZrhtiYvqP5Htht96oJ5VA7Sic8_ltTA7vELvL7OkPVzdNzVlhT4mRYp-U21PZTSjdQ5n7BcouHAP7Dylu_u47uZre79rZKr-UJK0Ynkb4T1AowGgphXKR6BkPFbhBASOHRbzpgR8aV53S0TuQ2LrjswytHCn-hwY=]

- Process for synthesizing isoxazolines and isoxazoles. (Source: Google Patents) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtqQ_zceC1Lqs91xFb4r_O4w36c2VXFAmrTGIiV7WH6fkobmz6Xsjb0ku5ZovOMdm2hw9U3MtqZw2Kl4b_Bo35ByOAnHt4snaYITCKN3nJa4JDdAAv3U996XOT31LxUExWOI41dAxmlHpr5mRJ]

- pH and temperature stability of the isoxazole ring in leflunomide. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9d2rXuQp9vbBukE-R6IGsKJYuyLfCwieYWo-50Oj2x-dVFwaaRU-25s0qCwSSwJ0UnTrv2lW248aAk09g7jNeUv6SA-YsGceOYb6F4n1vTm01g2CryBVkpMGAdLEq2iyxFd6Bim3xsXRbIz9J1gUK5OQaLVQuDE8vu0HS7WxZH4JRZ84Dh6rw_Mf8DfrE4p01DI36DzVEyzvAddFJUTi28PoiGW9qggmF6lfNGpiCztSQh7Z_-xNllnjUOOAjRawq]

- Structure and stability of isoxazoline compounds. (Source: ResearchGate) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP6uPPsLr9Cb3l1vzY6nJ8a3jzfWgjmwuOOf1t8RY5gEX1dVYt23vqhzSeSO5K824kSZcvEKbF5LI08eIl5oDUyhlluu18z1NCSi7zEhtosa7fjhTESaaw-U-p-zlzG1gShM2hT8TrvAWlto4VyImu8BNTF5r2XNwZ2BS_o1lEciMY4xgjDPC1yisFy-KaHx8zn2b3Qm5Q5hz8_k78]

- Isoxazole - Wikipedia. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/Isoxazole]

- Optimizing Isoxazole Ring Formation. (Source: Benchchem) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNX0rCrS6nmywxvm7dlmhZZnB1EZjxIHWH8j0cttx9mJClgpZM0bLw7h6chvr0ceM1I82DpB2sNCApdGmy7yDJTLdAK6vTaH6wyiiw_YSNYlgZjCJiZtmSPmJniN9i1HZ13TYPnS2DvhL2KWY2bwfG9w5kdfgRbU4E2OCV3pFxkzairddA6GeutRD40PtsbFuph_cLntnEXg==]

- Isoxazole synthesis. (Source: Organic Chemistry Portal) [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]

- Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. (Source: PubMed) [URL: https://pubmed.ncbi.nlm.nih.gov/2372403/]

- Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2754823/]

- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (Source: MDPI) [URL: https://www.mdpi.com/1422-8599/2024/1/m1762]

- Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/jp003429j]

- Ethyl isoxazole-3-carboxylate. (Source: Chem-Impex) [URL: https://www.chemimpex.com/products/06533]

- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8728872/]

- Synthesis of 3-Acyl-isoxazoles and Δ2-Isoxazolines from Methyl Ketones, Alkynes or Alkenes, and tert-Butyl Nitrite via a Csp3–H Radical Functionalization/Cycloaddition Cascade. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.9b01691]

- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. (Source: MDPI) [URL: https://www.mdpi.com/1422-8599/2024/1/m1762]

- Advances in isoxazole chemistry and their role in drug discovery. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11220479/]

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (Source: mdpi.com) [URL: https://www.mdpi.com/1422-0067/24/8/7082]

- Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/336671077_Ultrafast_photodegradation_of_isoxazole_and_isothiazolinones_by_UV254_and_UV254H2O2_photolysis_in_a_microcapillary_reactor]

- Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (Source: NIH) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4749033/]

- A review of isoxazole biological activity and present synthetic techniques. (Source: researchgate.net) [URL: https://www.researchgate.net/publication/362915830_A_review_of_isoxazole_biological_activity_and_present_synthetic_techniques]

- Construction of Isoxazole ring: An Overview. (Source: nanobioletters.com) [URL: https://nanobioletters.com/index.php/NBL/article/view/280]

- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. (Source: ACS Publications) [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b02538]

- Advances in isoxazole chemistry and their role in drug discovery. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/380277317_Advances_in_isoxazole_chemistry_and_their_role_in_drug_discovery]

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (Source: MDPI) [URL: https://www.mdpi.com/1420-3049/28/3/1446]

- Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. (Source: ResearchGate) [URL: https://www.researchgate.

- Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. (Source: bioRxiv) [URL: https://www.biorxiv.org/content/10.1101/2021.12.23.474003v1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. chemimpex.com [chemimpex.com]

Historical synthesis methods of isoxazole compounds

An In-Depth Technical Guide to the Historical Synthesis of Isoxazole Compounds

Authored by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Core in Modern Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability have cemented its role as a cornerstone in drug design.[1][3] Marketed drugs such as the anti-inflammatory Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic Leflunomide all feature this versatile core, highlighting its pharmacological significance.[2]

Beyond pharmaceuticals, isoxazole derivatives are integral to agrochemicals, dyes, and advanced polymeric materials.[4][5] The inherent reactivity of the N-O bond provides a unique synthetic handle; while stable enough for functional group manipulation, the bond can be cleaved under specific conditions, revealing masked functionalities like β-hydroxy ketones or γ-amino alcohols, making isoxazoles powerful synthetic intermediates.[4]

This guide provides an in-depth exploration of the foundational and historically significant methods for constructing the isoxazole ring. We will delve into the mechanistic underpinnings of the two major historical routes: the classical condensation of 1,3-dicarbonyl systems with hydroxylamine and the revolutionary 1,3-dipolar cycloaddition of nitrile oxides. By understanding the causality behind these experimental strategies, researchers can better appreciate the logic of modern synthetic advancements and make more informed decisions in their own synthetic designs.

Part 1: The Classical Foundation - Condensation of 1,3-Dicarbonyl Systems

The genesis of isoxazole chemistry can be traced back to the late 19th and early 20th centuries, with Ludwig Claisen's seminal work laying the foundation for the most classical approach: the reaction of a three-carbon component with hydroxylamine.[6][7] This strategy remains a robust and widely used method due to the ready availability of the starting materials. The core principle involves the cyclization and dehydration of an intermediate formed from the reaction of hydroxylamine with a 1,3-dicarbonyl compound or a functional equivalent, such as a β-ketoester or an α,β-unsaturated ketone (e.g., a chalcone).[4][6]

Mechanism of Action: A Tale of Two Nucleophiles

The reaction proceeds via a two-stage nucleophilic attack. The more nucleophilic amine group (-NH2) of hydroxylamine typically attacks one of the carbonyl groups first to form an oxime intermediate. Subsequently, the hydroxyl group (-OH) engages in an intramolecular nucleophilic attack on the second carbonyl group. A final dehydration step then yields the aromatic isoxazole ring.[6]

The primary challenge in this method is controlling regioselectivity. With an unsymmetrical 1,3-diketone, hydroxylamine can attack either carbonyl group first, potentially leading to a mixture of isomeric products. Experimental conditions such as pH and temperature must be carefully controlled to favor the desired regioisomer.[8]

Caption: Mechanism of isoxazole synthesis from a 1,3-dicarbonyl compound.

Field-Proven Protocol: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone Intermediate

A common and effective variation of the classical method involves the use of chalcones (1,3-diaryl-2-propen-1-ones), which are readily synthesized via Claisen-Schmidt condensation.[9][10][11] The following protocol details the cyclization of a chalcone with hydroxylamine hydrochloride.

Objective: To synthesize 3-(4-methoxyphenyl)-5-phenylisoxazole.

Materials:

-

1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

-

Potassium hydroxide (KOH) or Sodium Acetate (NaOAc) (2.0 eq)

-

Ethanol (Solvent)

-

Crushed Ice / Cold Water

-

Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 eq) and a base such as potassium hydroxide or sodium acetate (2.0 eq).[10][12] The base is crucial for neutralizing the HCl salt and facilitating the reaction.

-

Reflux: Heat the reaction mixture to reflux (typically around 80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[10][12]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice or cold water. This will cause the crude isoxazole product to precipitate.[10]

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3,5-disubstituted isoxazole.[12]

Trustworthiness Note: This protocol is self-validating as the progress can be monitored by TLC, and the final product's identity and purity can be confirmed using standard analytical techniques like NMR spectroscopy, Mass Spectrometry, and melting point analysis.

Part 2: The 1,3-Dipolar Cycloaddition Revolution

While the condensation approach is a workhorse, the development of the 1,3-dipolar cycloaddition by Rolf Huisgen provided a more versatile and often more regioselective method for isoxazole synthesis.[13] This powerful reaction involves the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[4][14] The reaction with an alkyne directly yields the aromatic isoxazole ring.

A key feature of this methodology is that nitrile oxides are often unstable and are therefore generated in situ from stable precursors, most commonly by the dehydration of primary nitro compounds or the oxidation of aldoximes.[13][15][16]

Mechanism of Action: A Concerted Pathway

The Huisgen cycloaddition is a concerted, pericyclic reaction where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne simultaneously form two new sigma bonds.[13] This concerted mechanism leads to high stereospecificity. The regioselectivity (i.e., the formation of 3,5- vs. 3,4-disubstituted isoxazoles) is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[13][17]

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.

Workflow & Protocol: In Situ Nitrile Oxide Generation and Cycloaddition

The most common laboratory method for generating nitrile oxides involves the base-mediated dehydrohalogenation of a hydroximoyl halide, which is itself formed from an aldoxime. A simpler, one-pot approach involves direct oxidation of the aldoxime.

Caption: Workflow for one-pot isoxazole synthesis via cycloaddition.

Objective: To synthesize 3-phenyl-5-(trimethylsilyl)isoxazole.

Materials:

-

Benzaldehyde oxime (1.0 eq)

-

Ethynyltrimethylsilane (Alkyne) (1.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Chloroform (CHCl₃) or Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve benzaldehyde oxime (1.0 eq) and ethynyltrimethylsilane (1.1 eq) in chloroform in a round-bottom flask under stirring.

-

In Situ Generation of Hydroximoyl Chloride: Add N-Chlorosuccinimide (NCS) portion-wise to the solution. The reaction is often exothermic and may require cooling with an ice bath. Stir for 1-2 hours at room temperature. This step converts the aldoxime to the corresponding hydroximoyl chloride.

-

In Situ Generation of Nitrile Oxide & Cycloaddition: Slowly add triethylamine (1.5 eq) dropwise to the reaction mixture. The triethylamine serves as a base to eliminate HCl from the hydroximoyl chloride, generating the benzonitrile oxide intermediate in situ.[18] This highly reactive intermediate is immediately trapped by the alkyne present in the flask, undergoing a 1,3-dipolar cycloaddition.

-

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the consumption of starting materials by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water to remove triethylamine hydrochloride and any remaining NCS. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure isoxazole.

Comparative Analysis of Historical Synthesis Methods

The choice between the classical condensation and the 1,3-dipolar cycloaddition depends heavily on the desired substitution pattern and the availability of starting materials.

| Feature | Condensation of 1,3-Dicarbonyls | 1,3-Dipolar Cycloaddition |

| Primary Reactants | 1,3-Diketone (or equivalent) + Hydroxylamine | Alkyne + Nitrile Oxide (from Aldoxime/Nitroalkane) |

| Key Advantage | Simple, readily available, and inexpensive starting materials. | High regioselectivity, broad substrate scope, milder conditions often possible. |

| Primary Limitation | Risk of regioisomeric mixtures with unsymmetrical diketones.[8] | Requires synthesis of aldoxime/nitro precursors; nitrile oxides can be unstable. |

| Typical Conditions | Often requires heating (reflux) in the presence of a base or acid.[10] | Can often be performed at room temperature; requires an oxidant and a base. |

| Regioselectivity | Governed by the relative reactivity of the two carbonyl groups; can be difficult to control. | Governed by frontier molecular orbital (FMO) theory; often highly predictable.[13] |

Conclusion and Forward Outlook

The historical pillars of isoxazole synthesis—the condensation of 1,3-dicarbonyls and the 1,3-dipolar cycloaddition of nitrile oxides—remain profoundly relevant in modern organic chemistry. These methods provide the fundamental logic upon which contemporary advancements are built. Modern iterations often focus on improving the efficiency, safety, and environmental impact of these core transformations. The use of transition-metal catalysis (e.g., copper, gold, palladium) has enabled new pathways and improved regiocontrol.[19][20] Furthermore, the application of green chemistry principles, such as microwave-assisted synthesis and the use of aqueous or solvent-free conditions, has significantly modernized these classical reactions, making them more sustainable for both laboratory and industrial-scale production.[14][21][22] For the modern researcher, a deep understanding of these foundational methods is not merely a historical exercise but an essential tool for innovation in the synthesis of these vital heterocyclic compounds.

References

-

Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Publishing URL: [Link]

-

Title: Synthesis and characterization of some novel isoxazoles via chalcone intermediates Source: Der Pharma Chemica URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL: [Link]

-

Title: Synthesis of 3-Hydroxyisoxazoles from f3-Ketoesters and Hydroxylamine Source: Agricultural and Biological Chemistry URL: [Link]

-

Title: Copper-Catalyzed Isoxazole Synthesis Source: Synfacts URL: [Link]

-

Title: Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: Mini-Reviews in Organic Chemistry URL: [Link]

-

Title: Microwave-Assisted Facile Synthesis and In vitro Anti- microbial Activities of Some Novel Isoxazole Derivatives via Chalcones Source: Natural Volatiles & Essential Oils URL: [Link]

-

Title: Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition Source: Molbank URL: [Link]

-

Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC - NIH URL: [Link]

-

Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: synthesis of isoxazoles Source: YouTube URL: [Link]

-

Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: MDPI URL: [Link]

-

Title: Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities Source: PMC - PubMed Central URL: [Link]

-

Title: (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and synthetic utility of 3-isoxazolols Source: ResearchGate URL: [Link]

-

Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: PMC - NIH URL: [Link]

-

Title: Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines Source: NIH URL: [Link]

-

Title: 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole Source: ChemTube3D URL: [Link]

-

Title: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches Source: PubMed Central URL: [Link]

-

Title: Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles Source: FLORE - University of Florence URL: [Link]

-

Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Advances URL: [Link]

-

Title: Recent Progress in the Synthesis of Isoxazoles Source: ResearchGate URL: [Link]

-

Title: Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine Source: J-Stage URL: [Link]

-

Title: Construction of Isoxazole ring: An Overview Source: Letters in Applied NanoBioScience URL: [Link]

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: International Journal of Research in Pharmaceutical Sciences URL: [Link]

-

Title: GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION Source: International Journal of Creative Research Thoughts URL: [Link]

-

Title: Isoxazole – Knowledge and References Source: Taylor & Francis Online URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpca.org [ijpca.org]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. flore.unifi.it [flore.unifi.it]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijbpas.com [ijbpas.com]

- 12. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 15. chemtube3d.com [chemtube3d.com]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

- 18. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 20. Isoxazole synthesis [organic-chemistry.org]

- 21. nveo.org [nveo.org]

- 22. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Mastering Isoxazole Ring Formation via [3+2] Cycloaddition

Introduction: The Isoxazole Scaffold and the Power of Cycloaddition

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to form key hydrogen bonding interactions have cemented its status as a "privileged scaffold" in drug discovery.[4] Isoxazole moieties are integral to a range of FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic medication Leflunomide, showcasing their therapeutic versatility.[1][5]

Among the synthetic strategies available, the 1,3-dipolar cycloaddition, often termed the Huisgen cycloaddition, stands as the most robust and widely utilized method for constructing the isoxazole core.[6][7][8] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile) to afford the desired isoxazole or isoxazoline, respectively.[6][9] Its power lies in its efficiency, modularity, and the high degree of control it offers over substitution patterns.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and practical execution of [3+2] cycloaddition reactions for isoxazole synthesis. We will delve into the core mechanism, explore key catalytic systems, present detailed experimental protocols, and discuss modern, sustainable approaches to this vital transformation.

The Core Reaction: Mechanism and Regioselectivity

The cornerstone of isoxazole synthesis is the reaction between a nitrile oxide and an alkyne. This transformation is a concerted, pericyclic reaction where the 4π electrons of the nitrile oxide and the 2π electrons of the alkyne participate in a cycloaddition to form the five-membered aromatic ring.[6][7][8]

Caption: General mechanism of the [3+2] cycloaddition.

1.1. The Critical Intermediate: Nitrile Oxide Generation

The transient nature of nitrile oxides necessitates their in situ generation. The choice of generation method is a critical experimental parameter that dictates the overall efficiency and practicality of the synthesis.

-

Dehydrohalogenation of Hydroximoyl Halides: The classic method involves the base-mediated elimination of HX from a hydroximoyl halide (typically a chloride), which is pre-formed by halogenating an aldoxime.[10][11] While effective, this two-step process involves the isolation of the hydroximoyl halide, which can be unstable.

-

In Situ Oxidation of Aldoximes: A more contemporary and operationally simple approach is the direct oxidation of a stable aldoxime precursor in the presence of the alkyne.[6] This one-pot method avoids the handling of potentially hazardous intermediates. Common oxidants include sodium hypochlorite (bleach), N-Chlorosuccinimide (NCS), and Chloramine-T.[6][12]

Caption: Key pathways for generating nitrile oxides.

1.2. Controlling the Outcome: Regioselectivity

When using unsymmetrical alkynes (R'' ≠ R'''), the nitrile oxide can add in two different orientations, leading to two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The outcome is governed by a combination of steric and electronic factors, with Frontier Molecular Orbital (FMO) theory often used to predict the major product.[13][14]

For terminal alkynes, the reaction is highly regioselective, almost exclusively yielding the 3,5-disubstituted isoxazole .[6][12] This is because the orbital coefficients are largest on the terminal carbon of the alkyne and the carbon of the nitrile oxide, favoring the formation of the C-C bond between these two atoms.

Caption: Regioselectivity in nitrile oxide cycloadditions.

Methodologies and Field-Proven Protocols

The choice of catalyst is crucial for achieving high yields and expanding the substrate scope. Copper and ruthenium catalysts are the most prevalent and effective for this transformation.[6]

| Catalyst System | Typical Substrates | Key Advantages | Limitations |

| Copper(I) | Terminal Alkynes | Highly reliable, excellent regioselectivity for 3,5-isomers, cost-effective, mild conditions.[12] | Generally inefficient for internal or sterically hindered alkynes.[15] |